3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
“3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione” is a chemical compound with diverse scientific applications. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Chemical Reactions Analysis
The chemical reactions leading to the formation of various piperidine derivatives include intra- and intermolecular reactions . These reactions involve substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Biological Activities
A significant area of application is the synthesis of new compounds with potential biological activities. For instance, compounds related to the specified chemical structure have been synthesized and tested for their antibacterial and antifungal activities. One study reported the synthesis of new compounds by Knoevenagel condensation, which demonstrated effective antimicrobial properties against various bacteria and fungi, comparing their efficacy with commercially available antibiotics and antifungal agents (Prakash et al., 2010). This research highlights the potential of such compounds in addressing microbial resistance.
Agricultural Applications
In agriculture, certain oxazolidine derivatives have been identified as promising fungicides. Famoxadone, for example, is an oxazolidinone fungicide that shows excellent control of plant pathogens, demonstrating the utility of oxazolidine derivatives in protecting crops from fungal diseases (Sternberg et al., 2001). This application is crucial for ensuring food security and agricultural productivity.
Synthetic Methodologies
Research on oxazolidine derivatives extends to innovative synthetic methodologies that offer new pathways to these compounds. A study presented a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide, facilitating a novel approach to synthesize oxazolidine-2,4-diones under mild conditions (Zhang et al., 2015). This method represents a step forward in green chemistry, utilizing atmospheric CO2 in chemical synthesis.
Chemotherapeutic Research
In the realm of chemotherapeutic research, the synthesis of oxazolidine and thiazolidine derivatives has been explored for their anticancer activities. Certain derivatives have been synthesized and evaluated for their effectiveness against various cancer cell lines, offering insights into the development of new anticancer agents (Kumar & Sharma, 2022).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been found to have high selectivity for resistant plasmodium falciparum , suggesting potential antimalarial activity.
Mode of Action
Piperidine derivatives have been associated with inhibitory effects on certain kinases
Biochemical Pathways
Piperidine derivatives have been associated with antimalarial activity, suggesting they may interfere with the life cycle of the Plasmodium parasite .
Result of Action
Piperidine derivatives have been associated with inhibitory effects on the growth of plasmodium falciparum .
Properties
IUPAC Name |
3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-23-13-11(3-2-6-16-13)14(20)17-7-4-10(5-8-17)18-12(19)9-22-15(18)21/h2-3,6,10H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCINGOYJDWEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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